molecular formula C14H7Br2F6N3 B1458262 1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene CAS No. 1423040-58-7

1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene

Cat. No.: B1458262
CAS No.: 1423040-58-7
M. Wt: 491.02 g/mol
InChI Key: IJOKHPKHCBTIDN-UHFFFAOYSA-N
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Description

“1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene” is an organic compound. It is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for highly electrophilic organic and organometallic cations .


Molecular Structure Analysis

The molecular formula of “this compound” is (CF3)2C6H3Br . It has a molecular weight of 293.00 .


Chemical Reactions Analysis

“this compound” is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion .


Physical and Chemical Properties Analysis

The compound is a clear colorless to slightly yellow liquid . It has a refractive index of 1.427 (lit.) , a boiling point of 154 °C (lit.) , a melting point of -16 °C (lit.) , and a density of 1.699 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Jha & Ramarao (2017) describes the synthesis of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, which were evaluated for in vitro activity against human bacterial and fungal strains. Compounds showed potential comparable to standard drugs against tested bacteria and fungi.

Novel NO Donors

Research by Pokhvisneva et al. (2018) synthesized 3,3-Bis(2-nitroxyethyl) derivatives of 1,1′-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) as a new type of nitric oxide (NO)-donating agents.

Halogenation and Iodination for NO Donors

Ternikova et al. (2017) Ternikova et al. (2017) elaborated synthetic procedures towards 3,3-bis(2-haloethyl) and 3,3,3′-tris(2-haloethyl) derivatives of 1,1′-[methylenebis(oxy)]bis(triaz-1-ene 2-oxides) for use as NO donors in living organisms.

Organometallic Synthesis

Porwisiak & Schlosser (1996) Porwisiak & Schlosser (1996) described the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a key starting material for various organometallic syntheses involving phenylmagnesium, -lithium, and -copper intermediates.

Novel Antimicrobial Agents

Al‐Azmi & Mahmoud (2020) Al‐Azmi & Mahmoud (2020) synthesized novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives and evaluated them as antimicrobial agents.

Synthesis of m-Terphenyl Compounds

A study by Corona-Armenta et al. (2015) synthesized m-Terphenyl (1,3-Diphenylbenzene) compounds containing trifluoromethyl groups, exploring reactions and characterizations for potential applications.

Trifluoromethyl Sulfones and Azole Derivatives

Meshcheryakov & Shainyan (2004) Meshcheryakov & Shainyan (2004) synthesized 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from bromomethyl and nitro-triazole derivatives, contributing to novel azole series compounds.

Mechanism of Action

The compound acts as a stabilizing counterion for highly electrophilic organic and organometallic cations .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It contains 3% Copper Shot (CAS 7440-50-8) as a stabilizer .

Future Directions

As the compound is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for highly electrophilic organic and organometallic cations , it could potentially be used in future research and applications involving these cations.

Properties

IUPAC Name

5-bromo-N-[[5-bromo-2-(trifluoromethyl)phenyl]diazenyl]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2F6N3/c15-7-1-3-9(13(17,18)19)11(5-7)23-25-24-12-6-8(16)2-4-10(12)14(20,21)22/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOKHPKHCBTIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN=NC2=C(C=CC(=C2)Br)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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